molecular formula C24H44N2O19 B054357 Trisgalactosylglycine CAS No. 117973-59-8

Trisgalactosylglycine

Cat. No. B054357
M. Wt: 664.6 g/mol
InChI Key: HYXJROLSZPZXNA-MWCFOFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trisgalactosylglycine (TGG) is a glycosaminoglycan (GAG) molecule that is composed of three galactose molecules and one glycine molecule. It is a naturally occurring compound found in the extracellular matrix of various tissues, including cartilage, bone, and skin. TGG has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases and conditions.

Mechanism Of Action

The mechanism of action of Trisgalactosylglycine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways.

Biochemical And Physiological Effects

Trisgalactosylglycine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways. Trisgalactosylglycine has been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Trisgalactosylglycine in lab experiments is that it is a naturally occurring compound found in the extracellular matrix of various tissues, making it a physiologically relevant molecule to study. Another advantage is that it has been shown to have a variety of biological activities, making it a versatile tool for studying various cellular processes. One limitation of using Trisgalactosylglycine in lab experiments is that it can be difficult to synthesize and purify, making it a relatively expensive reagent to use.

Future Directions

There are many potential future directions for research on Trisgalactosylglycine. One area of interest is the development of Trisgalactosylglycine-based therapies for cancer and other inflammatory diseases. Another area of interest is the role of Trisgalactosylglycine in cartilage and bone tissue homeostasis, and its potential as a treatment for osteoarthritis and other degenerative joint diseases. Further research is also needed to fully understand the mechanism of action of Trisgalactosylglycine and its interactions with other molecules in the extracellular matrix.

Synthesis Methods

The synthesis of Trisgalactosylglycine involves the enzymatic transfer of galactose molecules onto a glycine backbone. This process is mediated by the enzyme galactosyltransferase, which catalyzes the transfer of galactose from a donor molecule to the glycine backbone. The resulting Trisgalactosylglycine molecule is then further modified by other enzymes to produce various forms of the molecule with different biological activities.

Scientific Research Applications

Trisgalactosylglycine has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Trisgalactosylglycine has also been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.

properties

CAS RN

117973-59-8

Product Name

Trisgalactosylglycine

Molecular Formula

C24H44N2O19

Molecular Weight

664.6 g/mol

IUPAC Name

2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide

InChI

InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1

InChI Key

HYXJROLSZPZXNA-MWCFOFQQSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O

Other CAS RN

117973-59-8

synonyms

N-tris(galactopyranosyloxymethyl)glycine methylamide
trisgalactosylglycine

Origin of Product

United States

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